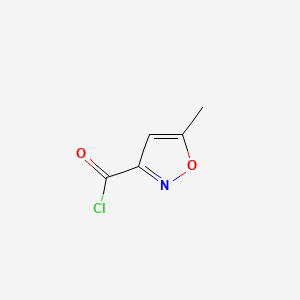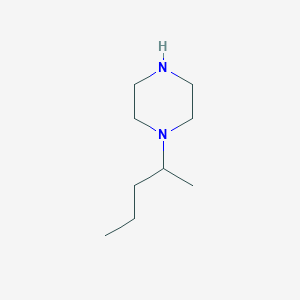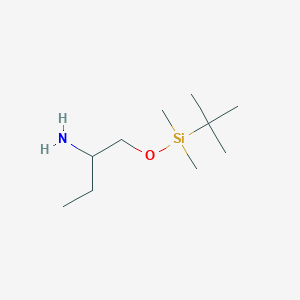
H-酪氨酸-酪氨酸-酪氨酸-OH
描述
The compound (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a tripeptide consisting of three tyrosine residues. It is known for its potential biological activities, including its role as an antihypertensive peptide. This compound inhibits the angiotensin I-converting enzyme, making it a subject of interest in the study of high blood pressure .
科学研究应用
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
作用机制
Target of action
The primary target of (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as H-TYR-TYR-TYR-OH, is the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical pathways
By inhibiting ACE, H-TYR-TYR-TYR-OH affects the RAS pathway . The reduction in angiotensin II levels leads to decreased vasoconstriction and reduced release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in blood pressure reduction .
Pharmacokinetics
Its efficacy in reducing blood pressure suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of action
The molecular effect of H-TYR-TYR-TYR-OH’s action is the inhibition of ACE, leading to decreased levels of angiotensin II . This results in vasodilation and reduced fluid volume, ultimately lowering blood pressure at the cellular level .
生化分析
Biochemical Properties
H-TYR-TYR-TYR-OH: plays a crucial role in biochemical reactions, particularly in the inhibition of angiotensin I-converting enzyme (ACE). This enzyme is involved in the regulation of blood pressure, and the inhibition by H-TYR-TYR-TYR-OH can lead to antihypertensive effects . The compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interaction is characterized by a high degree of specificity and affinity, making H-TYR-TYR-TYR-OH a valuable tool in the study of ACE inhibition and its physiological implications .
Cellular Effects
The effects of H-TYR-TYR-TYR-OH on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, H-TYR-TYR-TYR-OH can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, the compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular functions and overall cell health .
Molecular Mechanism
At the molecular level, H-TYR-TYR-TYR-OH exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ACE, as mentioned earlier. This inhibition occurs through the binding of H-TYR-TYR-TYR-OH to the active site of the enzyme, blocking its catalytic activity . Furthermore, the compound can interact with other biomolecules, such as receptors and transporters, influencing their function and activity. These interactions can lead to changes in cellular signaling and metabolic pathways, ultimately affecting cellular behavior and physiology .
Temporal Effects in Laboratory Settings
The stability and degradation of H-TYR-TYR-TYR-OH in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of H-TYR-TYR-TYR-OH on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to H-TYR-TYR-TYR-OH can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of H-TYR-TYR-TYR-OH vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the reduction of blood pressure in hypertensive rats . At higher doses, H-TYR-TYR-TYR-OH can induce toxic or adverse effects, including alterations in liver and kidney function . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
H-TYR-TYR-TYR-OH: is involved in several metabolic pathways, primarily related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase, leading to the production of various metabolites . These metabolic pathways play a crucial role in maintaining cellular homeostasis and regulating metabolic flux. Additionally, H-TYR-TYR-TYR-OH can influence the levels of other metabolites, further highlighting its significance in cellular metabolism .
Transport and Distribution
The transport and distribution of H-TYR-TYR-TYR-OH within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The distribution of H-TYR-TYR-TYR-OH can also be influenced by factors such as tissue permeability and blood flow, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of H-TYR-TYR-TYR-OH is an important determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can influence the interactions of H-TYR-TYR-TYR-OH with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of H-TYR-TYR-TYR-OH is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is through fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Thioesterification: Another method involves the direct thioesterification of a fully protected peptide acid using carbodiimide.
Industrial Production Methods: Industrial production of (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically follows the SPPS method due to its efficiency and scalability. The process involves automated peptide synthesizers that can handle large-scale production while maintaining high purity and yield .
化学反应分析
Types of Reactions:
Oxidation: (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the peptide.
Substitution Products: Halogenated or sulfonated derivatives.
相似化合物的比较
H-Tyr-OH: A single tyrosine residue that lacks the enhanced biological activity seen in the tripeptide form.
Uniqueness: (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is unique due to its tripeptide structure, which provides enhanced stability and potency in enzyme inhibition compared to its dipeptide and monopeptide counterparts. Its ability to inhibit the angiotensin I-converting enzyme with high specificity makes it a valuable compound in hypertension research .
属性
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c28-22(13-16-1-7-19(31)8-2-16)25(34)29-23(14-17-3-9-20(32)10-4-17)26(35)30-24(27(36)37)15-18-5-11-21(33)12-6-18/h1-12,22-24,31-33H,13-15,28H2,(H,29,34)(H,30,35)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFSFXLFWWAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404802 | |
| Record name | Tyr-Tyr-Tyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7390-78-5 | |
| Record name | Tyr-Tyr-Tyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















